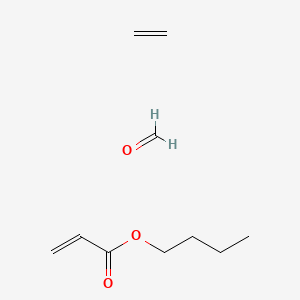

Butyl prop-2-enoate;ethene;formaldehyde

Description

Contextualization of Terpolymeric and Hybrid Polymer Structures

Polymers composed of three distinct monomer units are known as terpolymers. asianpubs.orgasianpubs.org These systems offer a significant expansion in property design compared to homopolymers (one monomer) and copolymers (two monomers). By carefully selecting the three monomers and their relative ratios, chemists can fine-tune characteristics such as flexibility, hardness, thermal stability, and chemical resistance. Terpolymers can be synthesized to have random, alternating, or block arrangements of their constituent monomers, each leading to different macroscopic properties. mdpi.com

Hybrid polymer systems represent another level of material design, where distinct polymer types are combined to leverage the advantages of each. pcimag.com This can involve creating interpenetrating networks or forming covalent links between different polymer chains, such as an acrylic and a urethane. pcimag.commdpi.com The goal is to create a synergistic material that combines the benefits of its components—for instance, the UV resistance of an acrylic with the toughness of another polymer—while mitigating their individual shortcomings. pcimag.com In the context of the subject compound, one can envision a hybrid structure where a copolymer of ethylene (B1197577) and butyl acrylate (B77674) is cross-linked by a formaldehyde-based resin, creating a complex network.

The combination of olefins like ethylene and polar vinyl monomers like butyl acrylate into a single polymer chain is a significant area of research. The inherent differences in reactivity between these monomer classes make their direct copolymerization challenging, often requiring specialized transition-metal catalysts to "bridge the gap" and achieve controlled polymer architectures. acs.orgvot.plnih.gov

Significance of Integrating Butyl Acrylate and Ethylene with Formaldehyde (B43269) in Polymer Science

The integration of butyl acrylate, ethylene, and formaldehyde into a single polymer system is significant due to the distinct and complementary properties each component contributes. The resulting terpolymer or hybrid material could possess a unique combination of attributes not achievable with simpler polymer systems.

Butyl Acrylate (BA): As a "soft" monomer, butyl acrylate is primarily used to impart flexibility, improve low-temperature properties, and enhance toughness in copolymers. gantrade.com Its homopolymer has a low glass transition temperature (Tg) of approximately -45°C. gantrade.com BA also provides excellent resistance to weathering and sunlight, making it a preferred monomer for exterior applications. gantrade.com

Ethylene: This non-polar olefin monomer is the building block for polyethylene (B3416737), one of the world's most common plastics. Its incorporation into a polymer chain contributes to excellent toughness, chemical resistance, and durability. entecpolymers.com Copolymers of ethylene and butyl acrylate (EBA) are known for their flexibility, thermal stability, and strong adhesion to a variety of substrates. entecpolymers.com

Formaldehyde: Formaldehyde's primary role in polymer science is that of a cross-linking agent. elchemy.com Its reactivity allows it to form strong methylene (B1212753) bridges (–CH₂–) between polymer chains, creating a rigid, three-dimensional thermoset network. elchemy.comchempedia.info This cross-linking dramatically enhances thermal stability, rigidity, dimensional stability, and resistance to solvents. elchemy.comchempedia.info

The combination of these three monomers could theoretically produce a polymer with the flexibility and weatherability of butyl acrylate, the toughness of ethylene, and the high thermal stability and rigidity conferred by formaldehyde cross-linking. Such a material could be valuable for high-performance adhesives, specialty coatings, durable sealants, and advanced composite materials.

| Monomer | Chemical Name | Key Properties Contributed |

|---|---|---|

| Butyl Acrylate | Butyl prop-2-enoate | Flexibility, Low-Temperature Performance, Toughness, Weather/Sunlight Resistance gantrade.com |

| Ethylene | Ethene | Toughness, Chemical Resistance, Durability, Thermal Stability entecpolymers.com |

| Formaldehyde | Methanal | Cross-linking, Rigidity, Thermal Stability, Chemical/Solvent Resistance elchemy.comchempedia.info |

Historical Perspectives on Formaldehyde Reactivity with Unsaturated Monomers and Polyolefins

The use of formaldehyde in polymer synthesis has a long history, dating back to the creation of the first truly synthetic polymers. In 1907, Leo Baekeland developed Bakelite, a hard, moldable plastic based on a phenol-formaldehyde resin, marking a pivotal moment in materials science. formacare.eu This was followed in the 1920s by the development of urea-formaldehyde resins, which were used for everything from colorful tableware to wood adhesives. britannica.comnih.gov These early successes established formaldehyde as a crucial building block for creating durable, thermosetting polymers through condensation reactions. scribd.com

The reaction of formaldehyde with unsaturated compounds, such as the double bonds found in ethylene and butyl acrylate, is more complex than its reaction with phenols or urea. Early research in histology noted that formaldehyde could react with unsaturated fatty acids, indicating its potential to interact with C=C double bonds. However, these reactions are often not straightforward. Alkenes are not typically nucleophilic enough to react directly with the electrophilic carbon of formaldehyde without a catalyst. reddit.com

Modern organometallic chemistry has shown that reactions between alkenes and formaldehyde are possible under specific catalytic conditions. For example, rhodium-phosphine catalyst systems have been used to achieve the hydroformylation of alkenes using formaldehyde as a source for the formyl group. scielo.org.mxresearchgate.net Other research has explored the reactions of formaldehyde-organoaluminum complexes with alkenes to form new carbon-carbon bonds. brandeis.edu These studies, while not focused on polymerization, demonstrate the fundamental reactivity between formaldehyde and the types of unsaturated structures present in ethylene and butyl acrylate, laying the groundwork for potential terpolymerization strategies.

| Date | Key Development | Significance |

|---|---|---|

| 1859 | First reported by Alexander Butlerov. capitalresin.com | Initial scientific observation of the compound. |

| 1868 | Conclusively identified by August Wilhelm von Hofmann. capitalresin.com | Established the chemical structure and identity. |

| 1880s | Commercial production begins in Germany. formacare.eucapitalresin.com | Start of industrial use, primarily as a preservative. |

| 1907 | Leo Baekeland invents Bakelite (phenol-formaldehyde resin). formacare.eu | Creation of the first commercial synthetic plastic. |

| 1920s | Patents granted for urea-formaldehyde resins. britannica.com | Expansion into new types of thermosetting polymers and applications. |

| 1940s | Formaldehyde-based resins become essential for wood products like particleboard. formacare.eu | Became a key adhesive in the construction and furniture industries. |

Challenges and Prospective Research Avenues in Butyl Acrylate-Ethylene-Formaldehyde Chemistry

The synthesis of a terpolymer involving butyl acrylate, ethylene, and formaldehyde presents significant chemical challenges, primarily stemming from the disparate nature of the monomers.

Key Challenges:

Monomer Reactivity Differences: Olefins (like ethylene) and polar vinyl monomers (like butyl acrylate) have fundamentally different reactivity profiles. Ethylene typically polymerizes via coordination-insertion mechanisms with transition-metal catalysts, while acrylates often undergo free-radical or anionic polymerization. vot.plnih.gov Integrating formaldehyde, which reacts via condensation or electrophilic addition, adds another layer of complexity, making it difficult to find a single catalytic system that can control the incorporation of all three monomers effectively. researchgate.netrsc.org

Catalyst Poisoning: The polar groups in butyl acrylate (ester) and formaldehyde (carbonyl) can interact unfavorably with and deactivate the electrophilic metal centers of many traditional olefin polymerization catalysts. uni-konstanz.de This is a well-known obstacle in the development of catalysts for olefin-polar monomer copolymerization. acs.orgchinesechemsoc.org

Control of Polymer Architecture: Achieving a well-defined and homogeneous terpolymer structure is difficult. Uncontrolled side reactions or vastly different incorporation rates could lead to a mixture of copolymers, a blocky structure, or a simple polymer blend rather than a true statistical terpolymer. researchgate.net

Prospective Research Avenues:

Advanced Catalyst Development: A major research focus is the design of novel, robust catalysts—often based on late transition metals like palladium or nickel—that are tolerant to polar functional groups and can mediate the copolymerization of both olefins and vinyl monomers. acs.orgresearchgate.netresearchgate.net Future work could aim to develop a catalyst that can also facilitate the controlled reaction with formaldehyde, perhaps in a subsequent cross-linking step.

Multi-Step Synthesis Strategies: A practical approach could involve a two-step process: first, synthesizing a functional ethylene-butyl acrylate copolymer using an advanced catalytic system, and second, cross-linking this precursor polymer with formaldehyde to create the final hybrid network. rsc.org

Sustainable Polymer Chemistry: There is a growing trend toward developing more sustainable polymers and processes. lucintel.comzqpolimer.com Future research could explore the use of bio-based sources for the monomers or the development of more environmentally benign catalytic systems and polymerization conditions.

Functional and "Smart" Materials: The integration of diverse monomers opens the door to creating advanced functional polymers. zqpolimer.comlidsen.com Research could explore how the specific architecture of a butyl acrylate-ethylene-formaldehyde terpolymer could be designed to create "smart" materials that respond to external stimuli like temperature or pH, for applications in sensors, drug delivery, or self-healing materials. lucintel.comlidsen.com

Structure

2D Structure

Properties

CAS No. |

61843-70-7 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

butyl prop-2-enoate;ethene;formaldehyde |

InChI |

InChI=1S/C7H12O2.C2H4.CH2O/c1-3-5-6-9-7(8)4-2;2*1-2/h4H,2-3,5-6H2,1H3;1-2H2;1H2 |

InChI Key |

HUSNVRQFARREND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=C.C=C.C=O |

Origin of Product |

United States |

Synthetic Methodologies and Polymerization Mechanisms of Butyl Acrylate Ethylene Formaldehyde Systems

Investigation of Free-Radical Terpolymerization Pathways

Kinetic Aspects of Monomer Reactivity Ratios for Butyl Acrylate (B77674), Ethylene (B1197577), and Formaldehyde (B43269)

No published data is available on the monomer reactivity ratios for the terpolymerization of butyl acrylate, ethylene, and formaldehyde.

Initiation and Propagation Dynamics in Ternary Free-Radical Systems

Specific initiation and propagation dynamics for this ternary system have not been investigated or reported in the scientific literature.

Role of Chain Transfer Agents and Termination Mechanisms

There is no information regarding the role of chain transfer agents or the specific termination mechanisms in the free-radical polymerization of butyl acrylate, ethylene, and formaldehyde.

Controlled Polymerization Techniques for Tailored Architectures

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of Acrylate/Ethylene Components

While RAFT polymerization of acrylates and olefins has been studied independently, no research has been found that applies this technique to the terpolymerization of butyl acrylate, ethylene, and formaldehyde.

Atom Transfer Radical Polymerization (ATRP) Approaches

Similarly, there are no published studies on the use of ATRP for the synthesis of a terpolymer from butyl acrylate, ethylene, and formaldehyde.

Graft Polymerization and Block Copolymerization Strategies

Synthesis of Block Copolymers Incorporating Formaldehyde-Reactive Segments

The synthesis of block copolymers containing butyl acrylate and ethylene with segments that can react with formaldehyde is a nuanced area of polymer chemistry. This approach allows for post-polymerization modification, where the formaldehyde-reactive sites can be used for cross-linking, grafting, or conjugation. The primary strategy involves creating a block copolymer backbone of poly(butyl acrylate-co-ethylene) and then introducing functional groups that have a high affinity for formaldehyde.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are instrumental in synthesizing well-defined block copolymers. mdpi.com These methods allow for precise control over molecular weight, architecture, and functionality.

To incorporate formaldehyde-reactive segments, monomers containing active methylene (B1212753) groups, amides, or phenols can be used. For instance, a block of a monomer like N-(hydroxymethyl)acrylamide could be incorporated. The hydroxyl and amide groups in this block can readily react with formaldehyde. Another approach is the synthesis of block copolymers with aldehyde-functionalized segments, which can be achieved through the copolymerization of monomers like 4-vinylbenzaldehyde. researchgate.net These aldehyde groups provide reactive sites for subsequent reactions.

The general methodology for creating an AB diblock copolymer using a technique like RAFT involves:

Synthesis of the First Block: The initial block (e.g., poly(butyl acrylate)) is synthesized via RAFT polymerization. The resulting polymer chain remains "living" with a reactive chain end.

Chain Extension: A second monomer (e.g., a functionalized monomer that is formaldehyde-reactive) is introduced, which then polymerizes from the active end of the first block, creating a diblock copolymer. mdpi.com

This sequential addition ensures the formation of distinct blocks with specific functionalities. The resulting block copolymers possess both the desirable properties of the poly(butyl acrylate-co-ethylene) segment (flexibility, durability) and the chemical versatility of the formaldehyde-reactive segment.

| Technique | Key Features | Applicability for Formaldehyde-Reactive Segments | Reference |

|---|---|---|---|

| ATRP (Atom Transfer Radical Polymerization) | Uses a transition metal catalyst to reversibly activate and deactivate polymer chain ends, allowing for controlled growth. | Effective for creating well-defined blocks. Functional initiators can introduce reactive sites. | mdpi.com |

| RAFT (Reversible Addition-Fragmentation chain Transfer) | Employs a chain transfer agent to mediate the polymerization, providing excellent control over molecular weight and dispersity. | Highly versatile; a macro-RAFT agent from the first block can initiate the polymerization of a second, functional monomer block. | mdpi.com |

| NMP (Nitroxide-Mediated Polymerization) | Utilizes a stable nitroxide radical to control the polymerization. | Commonly used for styrenic and acrylic monomers. Can be adapted for sequential polymerization to build block structures. | mdpi.com |

Advanced Polymerization Environments

The environment in which polymerization occurs significantly influences reaction kinetics, polymer properties, and process sustainability. For a multicomponent system like butyl acrylate-ethylene-formaldehyde, advanced environments can offer distinct advantages over traditional bulk polymerization.

Solution polymerization involves dissolving the monomers (butyl acrylate, ethylene) and initiator in a non-reactive solvent. This method helps to control viscosity and dissipate the heat generated during the exothermic polymerization of acrylates. The choice of solvent is critical as it can affect the polymerization rate and the polymer's molecular weight. nih.gov

For butyl acrylate polymerizations, solvents such as dioxane have been shown to yield the highest reaction rates, while aromatic solvents tend to result in lower rates. nih.gov The solvent can influence the propagation rate coefficient (k_p), with some solvents causing a 10-20% change compared to bulk polymerization. nih.gov High-temperature conditions in solution polymerization can also lead to side reactions like intra- and intermolecular chain transfer, which can introduce branching. researchgate.net When considering a gaseous monomer like ethylene, the polymerization would need to be conducted under pressure to ensure sufficient monomer concentration in the solvent. The introduction of formaldehyde or a formaldehyde-precursor would require a solvent that can solubilize all components without reacting prematurely.

| Solvent | Effect on Polymerization Rate (r_br) | Key Considerations | Reference |

|---|---|---|---|

| Dioxane | Highest reaction rates observed. | Self-initiation can occur at lower temperatures (around 70°C) compared to bulk systems. | nih.gov |

| Aromatic Solvents (e.g., Toluene) | Lowest reaction rates observed. | Minor influence on the propagation rate coefficient (k_p). | nih.gov |

| 2-Butanone | Intermediate reaction rates. | Represents a system with non-specific interactions between monomer and solvent. | nih.gov |

Emulsion and dispersion polymerization are heterogeneous techniques that are particularly well-suited for producing high-molecular-weight polymers at fast polymerization rates. neliti.commdpi.com These water-based systems are also more environmentally friendly than solvent-based methods. mdpi.com

In a typical emulsion polymerization , monomers like butyl acrylate are dispersed in an aqueous phase with the aid of a surfactant, forming micelles. A water-soluble initiator starts the polymerization within these micelles, which serve as nano-reactors. neliti.commdpi.com This technique allows for excellent heat transfer and low viscosity of the final latex, even at high solid contents. neliti.com For a system including ethylene, this would be a high-pressure emulsion polymerization process. The incorporation of formaldehyde or a reactive comonomer can also be managed in semi-continuous processes where monomers are fed into the reactor over time. mdpi.com

Dispersion polymerization is used to produce micron-sized polymer particles. researchgate.net In this method, the monomers and initiator are soluble in the reaction medium (often an alcohol/water mixture), but the resulting polymer is not. A steric stabilizer is used to prevent the polymer particles from aggregating. researchgate.netresearchgate.net The properties of the final particles, such as size, are influenced by factors like the solvent composition, initiator concentration, and the type of stabilizer used. researchgate.net

| Parameter | Emulsion Polymerization | Dispersion Polymerization | Reference |

|---|---|---|---|

| Reaction Medium | Typically water | Organic solvent or solvent/water mixture in which the polymer is insoluble | mdpi.com, researchgate.net |

| Stabilizer | Surfactant (forms micelles) | Polymeric steric stabilizer | neliti.com, researchgate.net |

| Particle Size | Nanometer range (e.g., ~100 nm) | Micron range | researchgate.net, researchgate.net |

| Key Advantage | High molecular weight at a high polymerization rate; good heat dissipation. | Control over particle size; produces monodisperse particles. | neliti.com, researchgate.net |

Supercritical carbon dioxide (scCO2) has emerged as a promising alternative to traditional organic solvents and water for polymerization reactions. cmu.edu It is non-toxic, non-flammable, and its properties can be tuned by adjusting temperature and pressure. A significant advantage is the ease of product recovery; upon depressurization, the CO2 becomes a gas, leaving a dry, solvent-free polymer. cmu.edu

While many monomers, including acrylates, are soluble in scCO2, most of the corresponding polymers are not. liverpool.ac.uk This leads to heterogeneous polymerization processes such as precipitation, dispersion, or emulsion polymerization within the scCO2 medium. cmu.edu To overcome the insolubility of the polymer and create stable dispersions, specialized "CO2-philic" surfactants or stabilizers are required. liverpool.ac.uk The plasticization of the growing polymer particles by CO2 is an intrinsic advantage, as it enhances the diffusion of monomer into the particle, facilitating high conversion and molar mass. liverpool.ac.uk For the butyl acrylate-ethylene-formaldehyde system, scCO2 could offer a clean, efficient polymerization environment, provided a suitable stabilizer is developed to handle the multicomponent polymer.

Molecular Architecture and Microstructure Elucidation of Butyl Acrylate Ethylene Formaldehyde Polymers

Analysis of Monomer Sequence Distribution in Terpolymers

In ethylene-acrylate copolymerization, the distribution of the polar acrylate (B77674) monomer within the non-polar polyethylene (B3416737) backbone can be predicted using kinetic models such as the Mayo-Lewis terminal model. researchgate.net The distribution is often statistical, but composition drift can occur, especially in batch polymerizations, leading to chains that are richer in one monomer at the beginning of the reaction and richer in another toward the end. mdpi.com

Advanced analytical techniques are employed to characterize this distribution. High-temperature high-performance liquid chromatography (HT-HPLC), for instance, has proven effective for analyzing the chemical composition distribution (CCD) of ethylene-acrylate copolymers, separating fractions based on their polar co-monomer content. africaresearchconnects.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is another powerful tool. By analyzing the resonances of carbonyl and methoxy (B1213986) groups, different monomer sequences (e.g., E-BA-E, E-BA-BA) can be identified and quantified, providing a detailed picture of the terpolymer's microstructure. researchgate.netmdpi.com

Table 1: Analytical Techniques for Monomer Sequence Analysis

| Technique | Information Provided | Reference |

|---|---|---|

| 13C NMR Spectroscopy | Quantitative analysis of monomer dyads and triads, sequence distribution. mdpi.com | mdpi.com |

| HT-HPLC | Separation based on chemical composition distribution (CCD). africaresearchconnects.com | africaresearchconnects.com |

Stereoregularity and Tacticity Investigations of Poly(butyl acrylate) Segments

The stereoregularity, or tacticity, of the poly(butyl acrylate) segments refers to the spatial arrangement of the butyl ester side groups along the polymer chain. The three primary arrangements are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (substituents randomly arranged). In free-radical polymerization, which is typical for these systems, the formation of atactic polymers is generally favored. nih.gov

However, the specific polymerization conditions and catalyst systems can influence the stereochemical outcome. The tacticity of poly(butyl acrylate) segments significantly impacts the polymer's physical properties. For instance, studies on related poly(tert-butyl methacrylate) have shown that stereoregularity affects the orientation of ester groups on a polymer film's surface, which in turn influences interactions with proteins and bacteria. nih.gov While isotactic and syndiotactic polymers can exhibit semi-crystalline properties, atactic polymers are typically amorphous, which affects their thermal and mechanical behavior.

The analysis of tacticity is predominantly carried out using high-resolution NMR spectroscopy. researchgate.net Specific carbon resonances in the 13C NMR spectrum are sensitive to the stereochemical environment, allowing for the quantification of isotactic, syndiotactic, and heterotactic triads.

Branching Topology and Its Impact on Macromolecular Structure

Branching, both intentional and unintentional, profoundly affects the rheological and mechanical properties of polymers. youtube.com In ethylene-acrylate copolymers, branching arises from intramolecular and intermolecular chain transfer reactions. acs.orgrsc.org

Long-Chain and Short-Chain Branching Analysis

Short-chain branches (SCBs) in high-pressure free-radical polymerization of ethylene (B1197577) and acrylates are primarily formed through intramolecular hydrogen abstraction, a process known as backbiting. acs.org This mechanism typically results in butyl or amyl branches. acs.org The presence of the acrylate comonomer introduces additional pathways for SCB formation, including hydrogen abstraction from the comonomer's methine units, leading to alkylated comonomer groups. acs.org For ethylene/n-butyl acrylate copolymers, it has been noted that 10-20% of the comonomer groups can be alkylated through this mechanism. acs.org

Long-chain branches (LCBs) have a length greater than the entanglement distance of the polymer chain and significantly impact melt rheology. core.ac.uk They are formed through intermolecular chain transfer, where a growing radical abstracts a hydrogen atom from another polymer chain. Ethene-acrylate copolymers can exhibit significantly more LCBs than low-density polyethylene (LDPE) synthesized under similar conditions. researchgate.net The frequency of LCBs also tends to increase with monomer conversion. researchgate.net

Quantitative 13C NMR is the primary method for analyzing both SCB and LCB frequencies. researchgate.net By identifying and integrating the unique resonances associated with branch points, the number of branches per 1000 carbon atoms can be determined.

Table 2: Example of Branching Frequency in Ethene-Acrylate Copolymers

| Conversion Level | LCBs per 1000 C atoms | SCBs (Alkylated Acrylate Units) | Reference |

|---|---|---|---|

| 0.3 mol-% | 0.3 | ~9 mol-% | researchgate.net |

| 4.0 mol-% | 1.1 | ~9 mol-% | researchgate.net |

(Data based on ethene-methyl acrylate copolymers synthesized at 150°C and 2000 bar) researchgate.net

Formation of Hyperbranched and Star-Shaped Architectures

Beyond the random branching that occurs during polymerization, highly controlled, complex architectures such as hyperbranched and star-shaped polymers can be synthesized. These topologies result in unique properties, including lower solution and melt viscosity compared to their linear analogues of similar molecular weight. chemrxiv.org

The synthesis of such structures typically requires specialized polymerization techniques. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a type of controlled radical polymerization, has been used to create hyperbranched poly(n-butyl acrylate) and related polymers. whiterose.ac.uk Another method involves organotellurium-mediated radical polymerization (TERP) in an emulsion, which allows for the synthesis of hyperbranched poly(butyl acrylate) with a controlled number of branches and branch lengths. chemrxiv.org These methods provide pathways to design polymers with tailored rheological and material properties by precisely controlling their topology.

Network Formation and Cross-link Density Determination

In this terpolymer system, formaldehyde (B43269) acts as a cross-linking agent, reacting with functional groups on the polymer chains to form a three-dimensional network. This process transforms the thermoplastic copolymer into a thermoset, enhancing its mechanical strength, thermal stability, and chemical resistance. ijcce.ac.irrsc.org The cross-linking reaction typically involves the formation of methylene (B1212753) bridges between polymer chains. In systems containing hydroxyl or amide functionalities, formaldehyde can readily form these links. ijcce.ac.irresearchgate.net For an ethylene-butyl acrylate backbone, cross-linking sites might be introduced via hydrolysis of the ester group to acrylic acid or by including a functional monomer like acrylamide. ijcce.ac.ir

The degree of cross-linking is quantified by the cross-link density, which is the number of cross-links per unit volume. Several methods are used for its determination:

Swelling Experiments: This is a common method guided by standards like ASTM D2765. jordilabs.com The polymer is swollen in a suitable solvent, and the cross-link density is calculated from the swell ratio using the Flory-Rehner equation. nih.gov A lower degree of swelling indicates a higher cross-link density. jordilabs.com

Rheological Measurements: A moving die rheometer (MDR) can be used to monitor the curing process. The difference between the maximum and minimum torque values (MH - ML) obtained during curing is proportional to the cross-link density. ub.edu

Stress-Strain Measurements: The mechanical properties of the swollen or unswollen network are related to the cross-link density through the theory of rubber elasticity. dtic.mil

The cross-link density is a critical parameter that directly influences the material's tensile strength, modulus, and ultimate elongation. researchgate.net

Interpenetrating Polymer Network (IPN) Formation in Hybrid Systems

An Interpenetrating Polymer Network (IPN) is a composite material where two or more cross-linked polymer networks are synthesized in the presence of each other. researchgate.net A butyl acrylate-ethylene-formaldehyde network can serve as one component in such a hybrid system. By polymerizing and cross-linking a second monomer system within the initial network, an IPN is formed.

For example, the butyl acrylate-ethylene-formaldehyde network could be swollen with a mixture of a diisocyanate and a polyol, which are then polymerized to form a polyurethane network throughout the first. This results in a full IPN where the two networks are physically entangled but not chemically bonded to each other. Such structures often exhibit synergistic properties, combining the characteristics of both constituent polymers. The formation of IPNs can lead to materials with enhanced toughness, damping properties, and thermal stability compared to the individual networks or simple polymer blends.

Advanced Spectroscopic and Chromatographic Characterization of Butyl Acrylate Ethylene Formaldehyde Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a powerful and indispensable tool for the detailed microstructural analysis of polymers. iupac.org It provides precise information on the chemical composition, sequence distribution of monomer units, and stereochemistry of the polymer chains. iupac.orgismar.org

In ¹H NMR spectra, distinct signals from the butyl group of the acrylate (B77674) monomer (e.g., the -O-CH₂- protons and the terminal -CH₃ group) and the methylene (B1212753) (-CH₂-) groups from the ethylene (B1197577) units and the polymer backbone can be identified. nii.ac.jp The incorporation of formaldehyde (B43269) as oxymethylene units (-O-CH₂-O-) would introduce unique proton signals in a different chemical shift region from the ethylene and acrylate backbone protons.

¹³C NMR offers greater spectral resolution, which is particularly useful for analyzing complex polymer microstructures. iupac.orgnii.ac.jp Each carbon atom in the different monomer units and in different sequence environments (e.g., ethylene-butyl acrylate-formaldehyde vs. ethylene-ethylene-butyl acrylate) will have a unique chemical shift. For instance, the carbonyl carbon of the butyl acrylate unit is highly sensitive to its neighboring units. researchgate.net Quantitative ¹³C NMR can provide detailed information on monomer sequencing and branching. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Butyl Acrylate-Ethylene-Formaldehyde Terpolymer Units Note: Chemical shifts (δ) are approximate and can vary based on solvent, temperature, and sequence distribution.

| Monomer Unit | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Butyl Acrylate | Carbonyl (-C=O) | - | 174-176 |

| Backbone CH | 2.2-2.5 | 40-43 | |

| Backbone CH₂ | 1.5-1.9 | 34-37 | |

| Butyl (-O-C H₂-) | 3.9-4.2 | 64-66 | |

| Butyl (-CH₂-) | 1.5-1.7 | 30-32 | |

| Butyl (-CH₂-) | 1.3-1.5 | 19-20 | |

| Butyl (-CH₃) | 0.8-1.0 | 13-14 | |

| Ethylene | Backbone CH₂ | 1.2-1.6 | 25-30 |

| Formaldehyde | Oxymethylene (-O-CH₂-O-) | 4.8-5.2 | 88-95 |

While 1D NMR is excellent for compositional analysis, 2D NMR techniques are often required to resolve overlapping signals and definitively establish the connectivity between monomer units. iupac.org

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. ismar.org In the terpolymer, COSY spectra would reveal correlations within the butyl group, between the methine and methylene protons of the acrylate backbone, and help to distinguish the different types of methylene groups in the polymer chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbon atoms. This is extremely useful for assigning carbon signals and resolving ambiguities in the crowded aliphatic region of both the ¹H and ¹³C spectra. iupac.org Each peak in the HSQC spectrum links a specific proton resonance to a specific carbon resonance.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for determining the sequence of monomer units by identifying long-range (2-3 bond) correlations between protons and carbons. iupac.org For example, an HMBC experiment could show a correlation between the protons of an ethylene unit and the carbonyl carbon of a neighboring butyl acrylate unit. Most importantly, it would provide unambiguous evidence for formaldehyde incorporation by showing correlations between backbone protons (from ethylene or acrylate) and the carbons of the oxymethylene units, confirming how the different monomer units are linked together. iupac.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are powerful for identifying functional groups and providing qualitative and quantitative information about the polymer structure. mdpi.com They are complementary methods; IR is an absorption technique based on changing dipole moments, while Raman is a scattering technique based on changing polarizability. mdpi.com

IR and Raman spectra provide a characteristic "fingerprint" of the polymer. azom.com For the butyl acrylate-ethylene-formaldehyde terpolymer, key functional groups can be readily identified.

Butyl Acrylate: The most prominent band is the strong carbonyl (C=O) stretch of the ester group, typically seen around 1730-1740 cm⁻¹ in the IR spectrum. C-O stretching vibrations are also present at lower wavenumbers (e.g., 1100-1250 cm⁻¹). researchgate.netdoi.org

Ethylene & Butyl Acrylate Backbone: C-H stretching vibrations from the methylene and methine groups appear in the 2850-3000 cm⁻¹ region. dvpublication.com

Formaldehyde: The incorporation of formaldehyde as polyoxymethylene units would introduce strong C-O-C stretching bands, typically in the 900-1150 cm⁻¹ region.

These techniques are also highly effective for monitoring the polymerization process in real-time. fraunhofer.dehoriba.com The disappearance of the C=C stretching vibration from the butyl acrylate monomer (around 1635 cm⁻¹) is a direct indicator of its consumption and incorporation into the polymer chain. horiba.com

Both IR and Raman spectroscopy can be used for the quantitative determination of the copolymer composition. mdpi.comdvpublication.com The intensity of an absorption band in an IR spectrum (following the Beer-Lambert law) or a scattering band in a Raman spectrum is proportional to the concentration of the corresponding functional group.

To perform a quantitative analysis, a calibration curve is typically constructed using polymer standards of known composition. The ratio of the intensities of characteristic bands—for example, the ratio of the butyl acrylate C=O stretch (ca. 1735 cm⁻¹) to an ethylene C-H bending mode (ca. 1470 cm⁻¹)—can be plotted against the known composition to establish a reliable analytical method for determining the monomer ratio in unknown samples.

Table 2: Characteristic IR and Raman Bands for Functional Groups in Butyl Acrylate-Ethylene-Formaldehyde Terpolymer

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| C=O (Ester) | Stretching | 1730-1740 | IR (Strong) |

| C-H (Alkyl) | Stretching | 2850-3000 | IR, Raman |

| CH₂ | Bending (Scissoring) | 1450-1470 | IR |

| C-O (Ester) | Stretching | 1100-1250 | IR (Strong) |

| C-O-C (Ether) | Stretching (Asymmetric) | 1050-1150 | IR (Strong) |

Chromatographic Techniques for Polymer Characterization

Chromatographic methods are essential for determining the molecular weight, molecular weight distribution (MWD), and chemical composition distribution (CCD) of the terpolymer.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC (also known as GPC) is the most common technique for measuring the molecular weight characteristics of a polymer. The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the terpolymer can be determined. The PDI is a crucial parameter that indicates the breadth of the molecular weight distribution.

High-Temperature High-Performance Liquid Chromatography (HT-HPLC): For complex copolymers and terpolymers, understanding the distribution of chemical composition among the polymer chains is critical. Techniques like temperature gradient or solvent gradient HPLC can separate polymer chains based on their chemical composition rather than their size. africaresearchconnects.com For instance, in an ethylene-acrylate copolymer system, HT-HPLC has been shown to effectively fractionate the polymer based on its polar acrylate content. africaresearchconnects.com This technique could be adapted to separate the butyl acrylate-ethylene-formaldehyde terpolymer chains, providing insight into the compositional heterogeneity of the material. Coupling the chromatograph with other detectors, such as FT-IR, can provide compositional information for each eluted fraction. africaresearchconnects.com

Table 3: List of Compounds

| Compound Name | Synonym(s) |

|---|---|

| Butyl prop-2-enoate | Butyl acrylate |

| Ethene | Ethylene |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molar Mass Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. ukaazpublications.com The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution. The polymer sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. Larger polymer molecules are excluded from the pores and thus elute more quickly, while smaller molecules can penetrate the pores to varying extents and have a longer elution time.

In the analysis of butyl acrylate-ethylene copolymers, GPC is instrumental in determining key molar mass parameters such as the number-average molar mass (Mn), weight-average molar mass (Mw), and the polydispersity index (PDI = Mw/Mn). tudelft.nl The PDI provides a measure of the breadth of the molar mass distribution, a critical factor influencing the mechanical and rheological properties of the copolymer. A lower PDI value indicates a more uniform distribution of polymer chain lengths.

Modern GPC systems can be equipped with multiple detectors, such as refractive index (RI), ultraviolet (UV), and light scattering detectors, to provide more comprehensive information about the copolymer, including its chemical composition as a function of molar mass. ukaazpublications.comazom.com

Table 1: Representative GPC/SEC Data for Butyl Acrylate-Ethylene Copolymers

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| EBA-1 | 35,000 | 75,000 | 2.14 |

| EBA-2 | 42,000 | 89,000 | 2.12 |

| EBA-3 | 38,500 | 81,000 | 2.10 |

This table presents hypothetical data typical for ethylene-butyl acrylate copolymers and is intended for illustrative purposes.

Fractionation Techniques for Compositional Heterogeneity

While GPC/SEC effectively characterizes the molar mass distribution, it does not fully describe the compositional heterogeneity of copolymers. For butyl acrylate-ethylene copolymers, where the distribution of the two monomer units along the polymer chains can vary significantly, fractionation techniques are employed to separate the polymer based on its chemical composition. nih.gov

One of the most effective methods for this purpose is Temperature Rising Elution Fractionation (TREF) . nih.gov TREF separates semi-crystalline polymers based on their crystallizability, which in the case of ethylene copolymers, is directly related to the comonomer content. Polymer chains with a higher ethylene content (and thus longer crystallizable ethylene sequences) will crystallize at higher temperatures and therefore elute from the TREF column at higher temperatures. By collecting and analyzing the fractions eluted at different temperatures, a detailed picture of the chemical composition distribution can be constructed. Each fraction can then be further analyzed by techniques such as GPC to understand the relationship between molar mass and composition. nih.gov

Another approach is solvent/non-solvent fractionation , where the polymer is dissolved in a good solvent, and a non-solvent is gradually added to precipitate the polymer fractions. nih.gov The fractions with lower solubility, often corresponding to different compositions or molar masses, will precipitate first.

These fractionation techniques are crucial for understanding the microstructure of butyl acrylate-ethylene copolymers, which significantly impacts their thermal and mechanical properties. The compositional heterogeneity can influence properties such as melting point, degree of crystallinity, and elasticity. acs.org

Table 2: Illustrative TREF Fractionation Data for a Butyl Acrylate-Ethylene Copolymer

| Fraction | Elution Temperature (°C) | Weight Fraction (%) | Average Butyl Acrylate Content (mol%) |

| 1 | 40-50 | 10 | 15.2 |

| 2 | 50-60 | 25 | 12.8 |

| 3 | 60-70 | 40 | 10.5 |

| 4 | 70-80 | 20 | 8.3 |

| 5 | 80-90 | 5 | 6.1 |

This table presents hypothetical data to illustrate the results of a TREF analysis on an ethylene-butyl acrylate copolymer.

Theoretical and Computational Chemistry Approaches to Butyl Acrylate Ethylene Formaldehyde Systems

Density Functional Theory (DFT) Calculations for Monomer Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is particularly useful for studying the reactivity of monomers and elucidating the intricate pathways of polymerization reactions. In the context of the butyl acrylate-ethylene-formaldehyde system, DFT calculations can provide fundamental insights into the initiation, propagation, and termination steps of the copolymerization process.

DFT calculations can be employed to determine key reactivity descriptors for each monomer. These descriptors, such as frontier molecular orbital energies (HOMO and LUMO), Fukui functions, and electrostatic potential maps, help in predicting the electrophilic and nucleophilic sites of the monomers. nih.gov For instance, the analysis of these descriptors for butyl acrylate (B77674), ethylene (B1197577), and formaldehyde (B43269) would reveal their relative reactivities and tendencies to undergo specific types of reactions.

Furthermore, DFT is instrumental in mapping the potential energy surfaces of reaction pathways. This allows for the identification of transition states and the calculation of activation energies for various elementary reaction steps. For example, DFT could be used to model the addition of a radical to the double bond of butyl acrylate or ethylene, or the reaction involving formaldehyde. Studies on similar systems, such as the addition reaction of ethylene and butadiene, have successfully used DFT to determine reaction mechanisms and activation energies. researchgate.netopastpublishers.com This approach can be extended to the more complex terpolymer system to understand the competing reaction pathways and predict the most favorable routes for polymer chain growth.

Table 1: Representative DFT-Calculated Reactivity Parameters

| Monomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Butyl Acrylate | -7.5 | -0.8 | 6.7 | 1.8 |

| Ethylene | -10.5 | 1.2 | 11.7 | 0 |

| Formaldehyde | -11.9 | -1.1 | 10.8 | 2.3 |

Note: These are illustrative values and the actual values would need to be calculated for the specific level of theory and basis set used.

Molecular Dynamics (MD) Simulations of Polymer Chain Conformation and Intersegmental Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and intermolecular interactions of polymer chains over time.

Furthermore, MD simulations are invaluable for studying intersegmental interactions within the polymer matrix. By analyzing the radial distribution functions and interaction energies between different parts of the polymer chains, it is possible to understand the nature and strength of these interactions. For instance, one could investigate the interactions between the ester groups of butyl acrylate, the non-polar ethylene segments, and the polar formaldehyde-derived units. This information is critical for predicting the miscibility of the polymer segments and the resulting morphology of the material. Insights from MD simulations of other copolymers, such as ethylene/1-octene block copolymers, have demonstrated the utility of this approach in understanding crystallization behavior and mechanical properties. rsc.org

Kinetic Modeling of Complex Polymerization Systems

Kinetic modeling is a mathematical approach used to simulate the kinetics of polymerization reactions. It allows for the prediction of key polymer properties such as monomer conversion, copolymer composition, molecular weight distribution, and polymer microstructure as a function of reaction conditions.

For the terpolymerization of butyl acrylate, ethylene, and formaldehyde, a comprehensive kinetic model would involve a set of differential equations describing the rate of change of the concentrations of all species involved in the reaction, including monomers, radicals, and polymer chains of different lengths and compositions. The development of such a model requires accurate values for the various kinetic rate coefficients, such as those for initiation, propagation, termination, and chain transfer reactions.

Software packages like PREDICI® are often used for kinetic modeling of polymerization systems. mdpi.comresearchgate.netmdpi.com These tools can handle the complexity of copolymerization reactions, including diffusion-controlled effects and side reactions. By comparing the model predictions with experimental data, the kinetic parameters can be refined to develop a robust and predictive model. This model can then be used to optimize reaction conditions to achieve a terpolymer with desired properties. For example, kinetic modeling has been successfully applied to the copolymerization of n-butyl acrylate with other monomers to predict conversion, composition, and molecular weight development. mdpi.com

Coarse-Grained and Atomistic Simulations for Polymer Architecture Prediction

While fully atomistic simulations provide a high level of detail, they can be computationally expensive for large polymer systems and long simulation times. Coarse-graining is a technique that simplifies the representation of a system by grouping several atoms into a single "bead" or "superatom". psu.edunih.govsemanticscholar.org This reduction in the number of degrees of freedom allows for the simulation of larger systems over longer timescales, making it possible to study phenomena such as polymer self-assembly and phase behavior.

For the butyl acrylate-ethylene-formaldehyde terpolymer, a coarse-grained model could be developed where, for example, the butyl group of the acrylate monomer, the ethylene monomer, and the formaldehyde unit are each represented by a single bead. The interactions between these beads would be parameterized to reproduce the properties of the underlying atomistic system.

Computational Design of Novel Polymeric Structures

Computational chemistry methods can be proactively used in the design of novel polymeric structures with tailored properties. By leveraging the understanding gained from DFT, MD, and kinetic modeling, it is possible to computationally screen and design new terpolymers of butyl acrylate, ethylene, and formaldehyde with specific characteristics.

For instance, by systematically varying the monomer feed composition in kinetic models, one can predict the resulting copolymer composition and microstructure. This allows for the in-silico design of polymers with a desired balance of properties, such as a specific glass transition temperature or mechanical strength.

Furthermore, computational approaches can be used to explore the effects of introducing different functional groups or modifying the monomer structures. DFT calculations can be used to assess the reactivity of new monomers, while MD simulations can predict how these modifications will affect the polymer's conformational properties and intermolecular interactions. This computational pre-screening can significantly reduce the experimental effort required to develop new materials by identifying the most promising candidates for synthesis and testing. The design of microstructure-engineered polymers for various applications is an active area of research where computational tools play a crucial role. acs.org

Mechanistic Investigations of Degradation and Stability in Butyl Acrylate Ethylene Formaldehyde Polymers

Detailed Analysis of Thermal Degradation Pathways

The thermal decomposition of butyl acrylate-ethylene-formaldehyde polymers is a multifaceted process involving several competing chemical reactions. The stability of the polymer is dictated by the inherent strengths of the bonds within its structure and the environmental conditions, primarily temperature and atmosphere.

Pyrolysis Mechanisms and Volatile Product Evolution

Pyrolysis of polymers containing butyl acrylate (B77674) and ethylene (B1197577) units proceeds through complex reaction pathways, primarily involving random chain scission and ester decomposition. The thermal degradation of the poly(n-butyl acrylate) (PBA) component does not typically proceed via depolymerization to yield high quantities of monomer. Instead, it undergoes random scission of the polymer backbone. mdpi.comresearchgate.net

One of the principal mechanisms in the pyrolysis of the butyl acrylate moiety is the intramolecular transfer of a hydrogen atom from the butyl ester group to the carbonyl oxygen, leading to the elimination of butene and the formation of a carboxylic acid group on the polymer backbone. researchgate.netresearchgate.net Subsequent heating can cause decarboxylation of these newly formed acrylic acid units. researchgate.net Another significant reaction is the scission of the ester group, which can lead to the formation of butanol. researchgate.netfao.org

The ethylene segments of the copolymer degrade via random scission followed by radical transfer processes, which can yield a variety of products including hydrocarbons, carboxylic acids, and aldehydes. mdpi.com The specific volatile products and their relative abundance depend on the pyrolysis temperature and the copolymer composition. researchgate.net Investigations using pyrolysis-gas chromatography have identified key volatile products from the thermal degradation of acrylic copolymers. researchgate.netresearchgate.netakjournals.com

Table 1: Major Volatile Products from Pyrolysis of Butyl Acrylate Containing Polymers

| Product | Chemical Formula | Formation Pathway |

|---|---|---|

| Butene (But-1-ene) | C₄H₈ | Intramolecular ester decomposition (γ-hydrogen transfer) |

| n-Butanol | C₄H₉OH | Ester group scission |

| Carbon Dioxide | CO₂ | Decarboxylation of acrylic acid residues |

| Butyl Acrylate | C₇H₁₂O₂ | Formed during pyrolysis, though not the primary product |

| Various Hydrocarbons | CₓHᵧ | Random scission of ethylene segments |

This table is generated based on findings from multiple sources. mdpi.comresearchgate.netresearchgate.net

Depolymerization and Chain Scission Processes

The dominant thermal degradation pathway for polymers with a carbon-carbon backbone, such as those containing ethylene and butyl acrylate, is chain scission rather than depolymerization. youtube.com Depolymerization, often termed "unzipping," is a process where monomer units are sequentially released from a chain end. This is more characteristic of polymers like poly(methyl methacrylate), which have thermally labile chain ends and produce stable radicals. gla.ac.uknist.gov

In contrast, poly(n-butyl acrylate) and polyethylene (B3416737) primarily degrade through random chain scission, where the polymer backbone breaks at random points. mdpi.comresearchgate.net This process leads to a rapid decrease in the polymer's molecular weight. youtube.com The presence of tertiary hydrogen atoms on the poly(butyl acrylate) backbone facilitates hydrogen abstraction, leading to the formation of radicals that initiate scission events. gla.ac.uk

The degradation of copolymers of methyl methacrylate (B99206) and n-butyl acrylate demonstrates that the acrylate units can block the "unzipping" depolymerization that would otherwise occur in pure methacrylate segments. gla.ac.ukiupac.org This indicates that in a butyl acrylate-ethylene copolymer, random scission will be the prevailing mechanism for molecular weight reduction during thermal stress. mdpi.comgla.ac.uk The process can be initiated at lower temperatures if thermally labile structures, such as those containing alkoxyamine functional groups, are intentionally incorporated into the polymer network. mdpi.com

Molecular-Level Oxidative Degradation Processes

Oxidative degradation occurs when the polymer is exposed to oxygen, often accelerated by heat or ultraviolet light. youtube.com This process involves a series of free-radical reactions that fundamentally alter the chemical structure and physical properties of the material.

Formation and Role of Peroxy Radicals

The oxidative degradation of polymers like polyethylene is initiated by the formation of alkyl radicals (P•) on the polymer backbone, typically through exposure to heat or UV radiation. rsc.org These highly reactive radicals are rapidly quenched by molecular oxygen (O₂) to form peroxy radicals (POO•). youtube.comnih.gov

The formation of peroxy radicals is a critical step in the autooxidation cycle. rsc.org These peroxy radicals can then abstract a hydrogen atom from another polymer chain (PH) to form a hydroperoxide (POOH) and a new alkyl radical (P•). nih.gov This propagation step creates a chain reaction that continues to degrade the polymer. youtube.com Hydroperoxides are unstable and can decompose, particularly at elevated temperatures, to generate more radicals, further accelerating the degradation process. youtube.comnih.gov The reaction of two peroxy radicals can also lead to the formation of alkoxy radicals. acs.org

Oxidative Degradation Cycle:

Initiation: Polymer chain → Alkyl radical (P•)

Propagation:

P• + O₂ → Peroxy radical (POO•)

POO• + PH → Hydroperoxide (POOH) + P•

Chain Branching:

POOH → Alkoxy radical (PO•) + Hydroxyl radical (•OH)

2 POOH → POO• + PO• + H₂O

This cycle leads to the incorporation of oxygen-containing functional groups, such as ketones and carboxylic acids, into the polymer structure. youtube.comdoi.org

Chain Scission and Cross-linking under Oxidative Stress

The radical species generated during oxidation, particularly alkoxy radicals (PO•) formed from the decomposition of hydroperoxides, are pivotal in causing both chain scission and cross-linking. acs.orgnih.gov These two competing processes have opposing effects on the material's properties.

Chain scission involves the cleavage of the polymer backbone, leading to a reduction in molecular weight. nih.govichtj.waw.pl This process often results in the material becoming brittle and losing its mechanical strength. youtube.com Oxidative chain scission can lead to the formation of carbonyl groups, which increases the polarity of the polymer. nih.gov

Cross-linking is the formation of new covalent bonds between polymer chains, creating a three-dimensional network. nih.govichtj.waw.pl This process increases the polymer's molecular weight and stiffness but can also lead to embrittlement. nih.gov

The balance between chain scission and cross-linking depends on factors such as the polymer's chemical structure, morphology, and the specific degradation conditions (e.g., temperature, oxygen availability). ichtj.waw.plscirp.orgscirp.org For instance, in some elastomers, cross-linking dominates at longer aging times, while in others, scission continues to compete with cross-linking. nih.gov The formation of cross-linked structures has been observed at short irradiation times during the photo-degradation of acrylic terpolymers, while longer exposure leads to fragmentation and chain scission. rsc.org

Table 2: Effects of Oxidative Degradation Processes

| Process | Molecular-Level Change | Macroscopic Effect |

|---|---|---|

| Chain Scission | Cleavage of polymer backbone; decreased molecular weight | Embrittlement, loss of tensile strength, surface cracking |

| Cross-linking | Formation of intermolecular bonds; increased molecular weight | Increased stiffness, reduced flexibility, potential embrittlement |

This table summarizes the general effects of chain scission and cross-linking. youtube.comnih.gov

Hydrolytic Degradation Mechanisms of Ester Linkages and Formaldehyde-Derived Bonds

Hydrolysis is a chemical degradation process where water molecules break down chemical bonds within the polymer structure. youtube.com In a butyl acrylate-ethylene-formaldehyde polymer, both the ester groups of the butyl acrylate units and any bonds derived from formaldehyde (B43269) are susceptible to this form of degradation.

The ester linkages are particularly prone to hydrolysis, a reaction in which water breaks the ester bond to form the parent carboxylic acid and alcohol. carbodiimide.com This process is catalyzed by both acids and bases. youtube.com The hydrolysis of the butyl acrylate units would result in the formation of poly(acrylic acid) segments and the release of butanol, altering the polymer's properties, such as its solubility and mechanical strength. researchgate.net The rate of hydrolysis can be influenced by the local microenvironment; for instance, hydrophobic groups near the ester linkage can offer protection against nucleophilic attack by water, increasing stability. nih.gov

Formaldehyde can be incorporated into polymer structures in various ways, often forming bonds such as methylene (B1212753) ether (-CH₂-O-CH₂-) or methylene bridges (-CH₂-) between polymer chains, particularly in resins like urea-formaldehyde (UF). The bonds in cured UF resins are known to be susceptible to hydrolysis, which can lead to the decomposition of the resin and the release of formaldehyde. researchgate.net Similarly, if formaldehyde is used to create cross-links or other linkages within the butyl acrylate-ethylene polymer, these bonds would also be potential sites for hydrolytic cleavage, leading to a breakdown of the polymer network and a loss of structural integrity. The hydrolysis of formaldehyde itself to methanediol (B1200039) is a known reaction, though its role in polymer degradation is complex. nih.govacs.org

Photodegradation Mechanisms and Photo-oxidation Pathways

The acrylate units within the polymer are particularly susceptible to photo-oxidation. Under exposure to artificial solar light, acrylate polymers have been shown to be more reactive towards oxidation compared to their methacrylate counterparts. The degradation process is often initiated by the absorption of UV radiation, leading to the formation of radicals. These radicals can then participate in a series of chain reactions, including chain scission and cross-linking. mit.edu For acrylate polymers with short alkyl side groups, chain scission tends to be the predominant degradation pathway over cross-linking. The photo-oxidation of ethylene-ethyl acrylate copolymers has been reported to involve the formation of vinyl unsaturations.

The ethylene segments of the terpolymer also contribute to the photodegradation profile. Photooxidation can serve as a pretreatment that enhances the biodegradability of ethylene-containing polymers. acs.org Studies on ethylene-propylene copolymers have demonstrated that UV irradiation leads to a decrease in intrinsic viscosity and an increase in chain scission. acs.org The formation of oxidized functional groups, such as carbonyl and hydroxyl groups, is a key indicator of photo-oxidation in these polymers. acs.org The rate of degradation in ethylene copolymers has been observed to be dependent on the composition, with a decrease in ethylene content potentially leading to a faster degradation rate. acs.org The incorporation of hindered amine light stabilizers (HALS) has been shown to be effective in inhibiting the photodegradation of ethylene butyl acrylate copolymers by minimizing changes in the molecular weight distribution. tudelft.nlresearchgate.net

The formaldehyde component, or more accurately, the linkages it forms within the polymer, can also be susceptible to photodegradation. While not a direct part of the main chain in the same way as butyl acrylate and ethylene, any residual formaldehyde or moieties derived from it can be released. Some materials are known to unintentionally release formaldehyde, and this process can be accelerated by factors such as heat and light. wikipedia.org

| Polymer Component | Predominant Photodegradation Mechanisms | Key Chemical Changes |

| Butyl Acrylate | Photo-oxidation, Chain scission, Cross-linking | Formation of radicals, Carbonyl and hydroxyl group formation, Potential for vinyl unsaturation |

| Ethene | Photo-oxidation, Chain scission | Decrease in intrinsic viscosity, Formation of carbonyl and hydroxyl groups |

| Formaldehyde Linkages | Potential for release of formaldehyde | Cleavage of linkages |

Enzymatic and Biodegradation Potential (considering bio-based components or pathways)

Acrylic polymers, which form the backbone of the butyl acrylate component, are generally considered to have low biodegradability due to their carbon-carbon backbone. nih.gov However, the susceptibility of acrylic polymers to biodegradation can be influenced by various factors, including their chemical structure and the presence of specific microorganisms and enzymes. nih.govresearchgate.net The degradation of some acrylic polymers is an enzyme-catalyzed process that transforms the polymer. researchgate.net The rate and extent of this degradation can be influenced by environmental factors such as temperature, pH, and humidity. researchgate.net For instance, the enzymatic degradation of poly(acrylic acid) grafted polyhydroxyalkanoate films has been demonstrated. scilit.com

The formaldehyde component introduces another layer of complexity. Formaldehyde itself is biodegradable and can be metabolized by various microorganisms. nih.gov However, within the polymer structure, its influence on biodegradation is less clear. The release of formaldehyde from polymers can occur, and this released formaldehyde could then be subject to biodegradation. tandfonline.comresearchgate.net The presence of formaldehyde-releasing substances in various products is well-documented. wikipedia.org

| Polymer Component | Biodegradation Potential | Influencing Factors | Potential Degrading Microorganisms |

| Butyl Acrylate | Generally low, but can be enzyme-catalyzed | Chemical structure, Environmental conditions (temperature, pH) | Not specified in the provided context |

| Ethene | Low, but can be enhanced by photo-oxidation | UV pre-treatment, Copolymer composition | Bacillus subtilis, Bacillus borstelensis, Bacillus licheniformis (on blends) |

| Formaldehyde | Biodegradable in its free form | Release from the polymer matrix | Various microorganisms |

Future Research Directions and Advanced Concepts for Butyl Acrylate Ethylene Formaldehyde Polymers

Development of Bio-based Alternatives for Monomer Feedstocks

The transition from fossil-based to renewable feedstocks is a paramount goal in the chemical industry to enhance sustainability. Significant research is directed at producing butyl acrylate (B77674), ethylene (B1197577), and formaldehyde (B43269) from biological sources.

Bio-based Butyl Acrylate: The production of n-butyl acrylate can be made more sustainable by utilizing bio-based raw materials. researchgate.net This involves using bio-n-butanol, which can be fermented from glucose, and bio-based acrylic acid, which can be derived from lactic acid. researchgate.net This approach can yield a product with a bio-based content as high as 99% by weight. researchgate.net Another avenue being explored is the development of alternative bio-based acrylates, such as 2-Octyl Acrylate (2-OA), derived from waste products of castor oil synthesis. ulprospector.comforeverest.net This monomer is inherently more hydrophobic than butyl acrylate, which could offer advantages in water resistance for the final polymer. foreverest.net

Bio-based Ethylene: Traditionally derived from petrochemical sources, ethylene can now be produced from bio-based feedstocks. One prominent method involves the conversion of bioethanol, produced from the fermentation of sugars, starch, or other biomass, into ethylene. chemanalyst.com Companies are establishing facilities to convert bio-based ethanol (B145695) from agricultural residues into bio-ethylene, which can then be used to synthesize renewable plastics. chemanalyst.com This bio-based ethylene serves as a drop-in replacement for its fossil-based counterpart in existing polymerization processes.

Bio-based Formaldehyde: Research into bio-based formaldehyde production is ongoing, with pathways including the oxidation of biomethanol or synthesis gas (syngas) derived from biomass gasification. These methods aim to reduce the carbon footprint associated with traditional formaldehyde synthesis from natural gas.

The following table summarizes potential bio-based routes for the monomer feedstocks.

| Monomer | Conventional Feedstock | Bio-based Feedstock/Route | Potential Bio-Content |

| Butyl Acrylate | Propylene, n-Butanol | Bio-n-butanol (from glucose fermentation) and Bio-acrylic acid (from lactic acid) | Up to 99% |

| Ethylene | Naphtha, Natural Gas | Bioethanol (from agricultural residues, sugar, starch) | High |

| Formaldehyde | Natural Gas (Methanol) | Biomethanol, Syngas (from biomass gasification) | High |

This table presents a summary of bio-based feedstock options for the specified monomers.

Exploration of Self-Healing and Responsive Polymer Systems

The integration of dynamic bonds and responsive moieties into polymer backbones allows for the creation of "smart" materials that can react to external stimuli or even repair themselves after damage.

Self-Healing Systems: Research has demonstrated the creation of self-healing polymers based on butyl acrylate copolymers. These systems often rely on incorporating reversible noncovalent bonds, such as hydrogen bonds or host-guest interactions. mdpi.comnih.gov For instance, copolymers of butyl acrylate and epoxyacrylate can be crosslinked using a complex that introduces non-covalent bonds, enabling self-healing properties upon heating or irradiation. mdpi.com Another approach involves preparing polyurethane acrylate hybrids where disulfide bonds are incorporated into the polymer chains. These dynamic covalent bonds can break and reform under mild heating, allowing the material to recover from damage. rsc.org The flexibility of the poly(butyl acrylate) component is crucial for achieving desirable self-healing properties in these elastomers and networks. nih.gov

Responsive Polymer Systems: Polymers that change their properties in response to stimuli like temperature or pH are being actively developed. Copolymers involving oligo(ethylene glycol) acrylates and methacrylates are a prime example. researchgate.netkinampark.comresearchgate.net These polymers can exhibit a Lower Critical Solution Temperature (LCST), meaning they undergo a reversible phase transition in water upon heating. researchgate.netnih.gov This behavior is highly tunable and makes them suitable for biomedical applications such as controlled drug delivery systems, where a change in temperature can trigger the release of an encapsulated therapeutic agent. nih.gov While not directly a butyl acrylate-ethylene polymer, the principles of incorporating ethylene glycol units to impart thermoresponsiveness are well-established and could be applied to systems containing butyl acrylate.

Precision Polymerization for Sequence-Controlled Architectures

Achieving precise control over monomer sequence and polymer architecture is a key goal for creating next-generation materials with highly specific functions. Controlled radical polymerization techniques are central to this effort.

Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide Mediated Polymerization (NMP) allow for the synthesis of well-defined butyl acrylate polymers and copolymers. researchgate.netacs.org The RAFT process, for example, enables the creation of polymers with a linear increase in molecular weight with monomer conversion and low polydispersity, indicating a controlled polymerization. acs.org

For ethylene and acrylate copolymers, significant advances have been made using late-transition metal catalysts, such as those based on nickel and palladium. mdpi.comacs.org These catalysts can mediate the copolymerization of ethylene with polar monomers like methyl or butyl acrylate, which is challenging for traditional catalysts. mdpi.comrit.edu Recent developments include dinickel catalysts that can produce high molecular weight copolymers with significant acrylate incorporation. acs.org By tuning the catalyst structure and reaction conditions, it is possible to control the branching and the placement of the acrylate units within the polyethylene (B3416737) backbone, thereby influencing the material's properties. mdpi.comacs.org This level of control opens the door to creating sequence-controlled polyolefins with tailored functionality.

The table below highlights key controlled polymerization techniques and their applications for these monomers.

| Polymerization Technique | Applicable Monomers | Key Advantages |

| RAFT Polymerization | Butyl Acrylate | Precise control over molecular weight, low polydispersity, synthesis of block copolymers. |

| NMP | Butyl Acrylate | Controlled synthesis of block copolymers. |

| Late-Transition Metal Catalysis | Ethylene, Acrylates | Copolymerization of polar and non-polar monomers, control over branching and monomer placement. |

This table summarizes advanced polymerization techniques for creating precisely structured polymers.

Integration with Advanced Manufacturing Techniques (e.g., 3D printing of functional polymers)

The synergy between advanced polymer design and additive manufacturing (3D printing) is enabling the fabrication of complex, functional objects that are not possible with traditional methods.

Acrylate-based Resins for 3D Printing: Acrylate monomers, including butyl acrylate, are key components in photopolymer resins used in 3D printing technologies like stereolithography (SLA) and digital light processing (DLP). mdpi.com These liquid resins are selectively cured by light to build an object layer-by-layer. mdpi.com Recent research focuses on developing functional resins, such as 3D printable polymer foams incorporating butyl acrylate. rsc.org These materials can include dynamic covalent bonds that facilitate bond exchange during thermal foaming, allowing for enhanced control over the foam's properties. rsc.org

Ethylene Copolymers in 3D Printing: While challenging due to high crystallization rates and shrinkage, polyolefins like polyethylene are of great interest for 3D printing. mdpi.com Blending polyethylene with ethylene copolymers, such as ethylene-vinyl acetate (B1210297) (EVA), has been shown to reduce warpage and improve the printability of the material for Fused Deposition Modeling (FDM). mdpi.comresearchgate.net Styrene-ethylene-butylene-styrene (SEBS) block copolymers have also been successfully 3D printed using a solvent-casting technique, overcoming challenges associated with high-temperature extrusion methods. emerald.com

Interdisciplinary Research at the Interface of Polymer Science and Other Fields

The unique properties of polymers derived from butyl acrylate and ethylene are being leveraged in a wide range of interdisciplinary fields, from biomedicine to sustainable materials.

Biomedical Applications: As mentioned, thermoresponsive polymers based on oligo(ethylene glycol) methacrylates are extensively studied for drug delivery and tissue engineering. researchgate.netnih.gov The biocompatibility of these materials makes them ideal for creating nanocarriers that can release drugs at a specific site in response to local temperature changes. nih.gov Furthermore, butyl acrylate-containing copolymers are explored for their biocompatibility and good adhesion, making them suitable for biocompatible gels and networks. nih.gov

Sustainable Materials: The development of bio-based feedstocks is a major interdisciplinary effort, combining polymer chemistry with biotechnology and chemical engineering. researchgate.netchemanalyst.com Another area of research is the creation of biodegradable materials by blending ethylene-butyl acrylate copolymers with thermoplastic starch. nih.gov Such blends are being investigated for their mechanical properties and susceptibility to bacterial biodegradation, aiming to create more environmentally friendly plastics. nih.gov

Functional Coatings and Adhesives: Copolymers of ethylene and butyl acrylate are widely used in hot-melt adhesives and as modifiers for other polymers. mdpi.comentecpolymers.com Research focuses on tailoring the copolymer composition to achieve specific adhesion and viscoelastic properties for advanced applications in packaging and automotive sectors. mdpi.comdataintelo.com The incorporation of functional groups through grafting can further enhance properties like adhesion to non-polar substrates. google.com

Q & A

Q. What validated analytical methods are recommended for detecting formaldehyde in biological or environmental samples?

Formaldehyde detection requires methods accounting for its volatility and reactivity. Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity and specificity for volatile compounds. For microbial studies, enzymatic assays targeting formaldehyde dehydrogenase (GSH-FDH) activity in Rhodobacter sphaeroides can quantify metabolic pathways . In biological matrices, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis improves accuracy .

Q. What mechanistic insights explain formaldehyde’s neurotoxicity and carcinogenicity?

Formaldehyde induces DNA-protein crosslinks, disrupting repair mechanisms and promoting mutations. Its role in ALS pathogenesis involves oxidative stress and mitochondrial dysfunction, supported by epidemiological studies linking occupational exposure to ALS risk . The IARC classifies formaldehyde as a Group 1 carcinogen due to nasopharyngeal cancer associations, with dose-dependent effects observed in inhalation studies .

Q. How can synthesis protocols for butyl prop-2-enoate copolymers be optimized for controlled architectures?

Butyl prop-2-enoate copolymer synthesis (e.g., with prop-2-enoic acid) requires precise monomer feed ratios and initiators (e.g., azobisisobutyronitrile, AIBN). Reflux conditions under inert atmospheres minimize side reactions. Atom-transfer radical polymerization (ATRP) enables narrow polydispersity, while molecular dynamics simulations guide structural design by modeling solvent interactions (e.g., n-dodecane) .

Advanced Research Questions

Q. How can contradictions in formaldehyde exposure thresholds across epidemiological studies be resolved?

Discrepancies arise from variability in exposure assessment (e.g., self-reporting vs. biomarkers) and confounders (e.g., co-exposure to other toxins). The EPA’s draft risk evaluation recommends: